molecular formula C53H97N3O28 B1684162 De-N-acetyllysoGM1 CAS No. 152784-11-7

De-N-acetyllysoGM1

Cat. No.: B1684162
CAS No.: 152784-11-7
M. Wt: 1224.3 g/mol
InChI Key: RINPOXNCRXGFAV-LPKLQDSVSA-N
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Description

De-N-acetyllysoGM1 (CAS: 152784-11-7) is a non-pharmaceutical ganglioside derivative primarily used in industrial and scientific research . Structurally, it is characterized by the absence of an N-acetyl group on the sialic acid moiety and the lack of a fatty acid chain in the ceramide portion (lyso form), as indicated by its SMILES notation: C(\CCCCCCCCCCCCCCC)=C$$C@@H]([C@@H](CO[C@H]1[C@@H]([C@@H](O)... . This modification renders it distinct from canonical gangliosides, altering its solubility, charge, and interaction with biological membranes. Its primary applications include studies on lipid-protein interactions, membrane dynamics, and enzymatic pathways .

Properties

CAS No.

152784-11-7

Molecular Formula

C53H97N3O28

Molecular Weight

1224.3 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-amino-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E)-2-amino-3-hydroxyicos-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C53H97N3O28/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(62)25(54)24-75-49-41(71)39(69)43(31(22-60)78-49)80-51-42(72)47(84-53(52(73)74)18-27(63)33(55)46(83-53)35(65)28(64)19-57)44(32(23-61)79-51)81-48-34(56)45(37(67)30(21-59)76-48)82-50-40(70)38(68)36(66)29(20-58)77-50/h16-17,25-51,57-72H,2-15,18-24,54-56H2,1H3,(H,73,74)/b17-16+/t25?,26?,27-,28?,29+,30+,31+,32+,33+,34+,35?,36-,37-,38-,39+,40+,41+,42+,43+,44-,45+,46+,47+,48-,49+,50-,51-,53-/m0/s1

InChI Key

RINPOXNCRXGFAV-LPKLQDSVSA-N

SMILES

CCCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)N)OC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)O)N)O

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C(C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)N)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)C(C(CO)O)O)N)O)C(=O)O)O)O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)N)OC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Wild 20;  Wild-20;  Wild20;  De-N-acetyllysoGM1; 

Origin of Product

United States

Comparison with Similar Compounds

Notes on Data Reporting and Methodology

As per ACS Applied Electronic Materials guidelines, experimental protocols involving this compound must detail:

  • Reproducibility : Exact conditions for solubility tests and enzymatic assays.
  • Error Analysis : Statistical validation of binding affinity measurements.
  • Data Presentation : Significant figures in tables (e.g., molecular weights rounded to nearest 50 Da) .

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